N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c14-22(20,21)11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19)(H2,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIWLCUUBGQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine ring, followed by the introduction of the ethyl linker and the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide with three analogs, emphasizing structural variations and their implications for physicochemical and biological properties.
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structure : Shares the pyridazine-sulfonamide backbone but substitutes the ethyl group with a benzyloxy moiety at the pyridazine 3-position.
- Synthesis : Prepared via nucleophilic substitution between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and benzyl bromide derivatives .
- Molecular Weight: 290.02 g/mol (observed for a related analog) vs. 322.07 g/mol (calculated for the target compound) .
N-(2-(tert-Butyl)phenyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide (6ze)
- Structure : Features a benzamide core but diverges significantly with a tert-butylphenyl group, an iodine substituent, and a pyridinylethyl side chain .
- Key Differences: The bulky tert-butyl and iodo groups introduce steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Precursor to 5a)
- Structure : Lacks the ethyl or benzyloxy substituent, retaining only a hydroxyl group on the pyridazine ring.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Implications
- Target Compound : The ethyl linker in this compound balances lipophilicity and metabolic stability compared to bulkier analogs like 5a. Its sulfamoyl group positions it as a candidate for enzyme inhibition studies.
- Benzyloxy Analogs (e.g., 5a) : While more lipophilic, their metabolic vulnerability may limit in vivo utility unless further optimized.
- Non-sulfonamide Variants (e.g., 6ze): Highlight the importance of the sulfamoyl group for specific target engagement, though bulky substituents may enable novel applications.
Q & A
Basic: What synthetic routes are recommended for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide, and how can structural purity be confirmed?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: React 6-hydroxypyridazine with ethylenediamine to form the pyridazinone-ethylamine intermediate.
- Step 2: Couple this intermediate with 4-sulfamoylbenzoic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Purity Confirmation: - Analytical Techniques: Use HPLC (≥95% purity threshold), ¹H/¹³C NMR (verify proton environments of sulfamoyl and pyridazinone groups), and mass spectrometry (exact mass verification) .
- Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Basic: Which spectroscopic techniques are optimal for characterizing the sulfamoyl and pyridazinone moieties?
Methodological Answer:
- FT-IR: Identify sulfamoyl S=O stretches (~1350–1300 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
- NMR:
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for amidation efficiency .
- Catalyst Screening: Evaluate alternative coupling agents (e.g., DCC vs. EDC) and additives (DMAP) to reduce side reactions .
- Temperature Control: Perform reactions under controlled heating (60–80°C) to accelerate kinetics while avoiding decomposition .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay formats (e.g., IC₅₀ vs. EC₅₀) .
- Control Experiments: Include reference inhibitors (e.g., acetazolamide for sulfamoyl-targeted enzymes) to validate target specificity .
- Data Normalization: Adjust for batch-to-batch variability in compound solubility using DMSO controls .
Advanced: What computational approaches predict target engagement and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (CA-IX), focusing on sulfamoyl-Zn²+ coordination .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the pyridazinone-ethyl linker in aqueous environments .
- QSAR Modeling: Corporate substituent effects (e.g., sulfamoyl vs. methylsulfonyl) to predict activity cliffs .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications: Replace pyridazinone with triazinone or phthalazinone to assess ring size impact .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance membrane permeability .
- Biological Testing: Prioritize in vitro enzyme inhibition (e.g., CA isoforms) followed by cytotoxicity profiling in 3D spheroid models .
Advanced: How to address stability issues in aqueous formulations?
Methodological Answer:
- Degradation Studies: Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., sulfamoyl cleavage) .
- Excipient Screening: Test cyclodextrins or PEGylation to improve solubility and reduce aggregation .
- pH Optimization: Maintain formulation pH 6.5–7.5 to minimize pyridazinone ring opening .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Genetic Knockdown: Use siRNA targeting CA-IX in hypoxic cancer cells to confirm on-mechanism activity .
- Competitive Binding: Perform fluorescence polarization assays with FITC-labeled analogs to quantify receptor occupancy .
- CRISPR-Cas9: Generate CA-IX knockout cell lines to establish dependency on the sulfamoyl interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
